1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, cyanide, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluoro group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols replace the fluoro group
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a modulator of biological pathways, particularly those involved in cell signaling and proliferation.
Medicine: It has shown promise as a lead compound in the development of new cancer therapeutics, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-, ethyl ester: Similar in structure but with a chloro substituent instead of a fluoro group, which may result in different biological activities and reactivity.
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-methyl-, ethyl ester: Contains a methyl group, which can affect its hydrophobicity and interaction with molecular targets.
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-ethoxy-, ethyl ester: Features an ethoxy group, potentially altering its solubility and pharmacokinetic properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3 |
InChI Key |
AQWZOKHXSFTHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2=C1N=C(C=C2)F |
Origin of Product |
United States |
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